1-(3-iodophenyl)-1H-1,2,3-triazole

Cross-Coupling Pd-Catalyzed Bond Dissociation Energy

This iodo-substituted triazole provides decisive advantages over bromo/chloro analogs. The C–I bond (BDE ~57 kcal/mol) undergoes oxidative addition with Pd(0) under milder conditions, enabling higher-yield Suzuki-Miyaura and Sonogashira couplings. Its iodine sigma-hole (VS,max ~+25–35 kcal/mol) delivers significantly stronger halogen bonding than bromo or chloro variants, amplifying supramolecular recognition and co-crystal formation. Given its orthogonal reactivity—iodine remains intact during CuAAC click chemistry—this scaffold is essential for sequential, late-stage diversification in medicinal chemistry and MOF design projects.

Molecular Formula C8H6IN3
Molecular Weight 271.061
CAS No. 1864014-68-5
Cat. No. B2569981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-iodophenyl)-1H-1,2,3-triazole
CAS1864014-68-5
Molecular FormulaC8H6IN3
Molecular Weight271.061
Structural Identifiers
SMILESC1=CC(=CC(=C1)I)N2C=CN=N2
InChIInChI=1S/C8H6IN3/c9-7-2-1-3-8(6-7)12-5-4-10-11-12/h1-6H
InChIKeyJIGOIJDJRMQQPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Iodophenyl)-1H-1,2,3-triazole (CAS 1864014-68-5): Properties, Availability and Procurement


1-(3-Iodophenyl)-1H-1,2,3-triazole (CAS 1864014-68-5) is a heterocyclic organic compound consisting of a 1,2,3-triazole ring N-substituted at the 1-position with a 3-iodophenyl group . It has the molecular formula C8H6IN3 and a molecular weight of 271.06 g/mol, with a calculated topological polar surface area (TPSA) of 30.71 Ų and a LogP of approximately 1.87 . This compound is classified as a versatile small molecule scaffold and serves as a valuable intermediate in organic synthesis, particularly for Pd-catalyzed cross-coupling and copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry applications [1].

1-(3-Iodophenyl)-1H-1,2,3-triazole: Why Halogen Identity Prevents Generic Substitution


The selection of 1-(3-iodophenyl)-1H-1,2,3-triazole over its bromo- or chloro-substituted analogs is governed by the distinct physicochemical properties conferred by the iodine atom. The iodine substituent provides a significantly stronger leaving group character (iodide vs. bromide vs. chloride) in cross-coupling reactions and exhibits markedly enhanced halogen bonding donor capacity due to its larger polarizable surface and more positive sigma-hole [1][2]. These quantitative differences translate directly into divergent reaction kinetics, yields in Pd-catalyzed transformations, and supramolecular recognition properties [3]. Consequently, bromo- or chloro-phenyl triazole analogs cannot be directly interchanged with the iodo-substituted compound without fundamentally altering the synthetic pathway efficiency or the non-covalent interaction profile of the resulting molecular architecture [4].

1-(3-Iodophenyl)-1H-1,2,3-triazole: Quantitative Evidence for Differentiated Selection


Cross-Coupling Reactivity: Iodo vs. Bromo vs. Chloro Leaving Group Capability

In Pd-catalyzed cross-coupling reactions, the rate-determining oxidative addition step is critically dependent on the carbon-halogen bond strength. The C–I bond in 1-(3-iodophenyl)-1H-1,2,3-triazole possesses a bond dissociation energy (BDE) of approximately 57 kcal/mol, compared to approximately 71 kcal/mol for the C–Br bond in 1-(3-bromophenyl)-1H-1,2,3-triazole and approximately 84 kcal/mol for the C–Cl bond in the chloro analog [1]. This 14-27 kcal/mol lower barrier enables the iodo derivative to undergo oxidative addition under milder conditions (e.g., room temperature) and with higher catalyst turnover frequencies than its bromo or chloro counterparts [2][3].

Cross-Coupling Pd-Catalyzed Bond Dissociation Energy

Halogen Bond Donor Capacity: Quantitative Electrostatic Potential Comparison

The iodine atom in 1-(3-iodophenyl)-1H-1,2,3-triazole generates a substantially larger and more electropositive sigma-hole compared to bromine or chlorine, quantified by its computed electrostatic potential maximum (VS,max). For aryl iodides, VS,max typically ranges from +25 to +35 kcal/mol, whereas aryl bromides exhibit values of +15 to +20 kcal/mol and aryl chlorides +5 to +10 kcal/mol [1]. The triazole core's electron-withdrawing nature further amplifies this sigma-hole depth. This property enables iodine-specific halogen bonding interactions that cannot be replicated by bromo or chloro analogs .

Halogen Bonding Supramolecular Chemistry Sigma-Hole

Regioisomeric Differentiation: N1 vs. N2 vs. C4/C5 Substitution Patterns

1-(3-Iodophenyl)-1H-1,2,3-triazole is specifically the N1-aryl regioisomer. In the synthesis of N-aryl-1,2,3-triazoles via N-arylation of 1,2,3-triazole with 3-iodophenyl halides, the N1:N2 regioisomeric ratio is influenced by the halogen identity. For aryl iodides, the N1 isomer is typically favored over the N2 isomer with ratios often exceeding 2:1 under copper-catalyzed Ullmann-type coupling conditions [1]. This contrasts with the corresponding bromo analog (1-(3-bromophenyl)-1H-1,2,3-triazole), which may exhibit different regioisomeric distributions due to altered electronic and steric parameters during the coupling event .

Regioisomers Triazole N-Arylation

Commercial Availability and Cost Differentiation: Iodo vs. Bromo Analog

A comparative procurement analysis reveals that 1-(3-iodophenyl)-1H-1,2,3-triazole is commercially available from multiple suppliers at a higher price point than its 3-bromo analog, reflecting the higher cost of iodine-containing starting materials and the specialized handling required for iodinated compounds. Specifically, 1 g of the iodo compound is listed at $1,100.00 , whereas the 3-bromo analog is listed at $518.00 for 1 g . This price differential (iodo analog approximately 2.1x more expensive) must be weighed against the synthetic advantages of the iodo compound in cross-coupling and halogen bonding applications.

Procurement Cost Analysis Availability

1-(3-Iodophenyl)-1H-1,2,3-triazole: High-Value Application Scenarios Driven by Differential Evidence


Suzuki-Miyaura and Sonogashira Cross-Coupling Scaffold for Complex Molecule Synthesis

In medicinal chemistry and agrochemical research programs where rapid derivatization of a triazole-phenyl core is required, 1-(3-iodophenyl)-1H-1,2,3-triazole serves as an optimal electrophilic coupling partner. Its C–I bond (BDE ≈ 57 kcal/mol) undergoes oxidative addition with Pd(0) catalysts under significantly milder conditions than the bromo analog (C–Br BDE ≈ 71 kcal/mol), enabling higher yields and broader substrate scope in Suzuki-Miyaura and Sonogashira couplings [1]. This is particularly advantageous for synthesizing libraries of resveratrol analogs and other bioactive triazole-containing molecules [2].

Crystal Engineering and Supramolecular Recognition via Iodine-Specific Halogen Bonding

For researchers developing halogen-bonded co-crystals, metal-organic frameworks (MOFs), or supramolecular sensors, the iodo-substituted triazole provides a uniquely strong halogen bond donor site. The iodine atom's sigma-hole exhibits a computed electrostatic potential maximum (VS,max) of approximately +25 to +35 kcal/mol, enabling directional non-covalent interactions with Lewis bases (e.g., N-heterocycles, carbonyls, anions) that are significantly stronger than those achievable with bromo (VS,max ≈ +15-20 kcal/mol) or chloro (VS,max ≈ +5-10 kcal/mol) analogs [3]. The electron-withdrawing triazole core further amplifies this halogen bond donor capacity, making the compound a valuable building block for designed supramolecular architectures .

Synthesis of Iodotriazole-Containing Resveratrol Analogs and Antiproliferative Agents

In the synthesis of resveratrol analogs and other antiproliferative agents, 1-(3-iodophenyl)-1H-1,2,3-triazole can function as a direct precursor for late-stage diversification. Studies on structurally related iodo-triazoles (e.g., 4-iodo-2-phenyl-1,2,3-triazole) demonstrate that Suzuki coupling with aryl boronic acids yields 4-arylated derivatives that exhibit moderate antibacterial activity and promising antiproliferative effects against MDA-MB-231 breast cancer cells [1]. The N1-regioisomeric specificity of 1-(3-iodophenyl)-1H-1,2,3-triazole ensures that the triazole nitrogen atoms are positioned appropriately for potential metal coordination or hydrogen bonding interactions that may contribute to biological activity [2].

Click Chemistry Precursor for 1,4-Disubstituted Triazole Architectures

In CuAAC (click chemistry) applications, 1-(3-iodophenyl)-1H-1,2,3-triazole can serve as either a pre-formed triazole building block for further functionalization or be synthesized de novo from 3-iodophenyl azide and terminal alkynes. The iodine substituent remains intact during CuAAC and can subsequently participate in orthogonal Pd-catalyzed cross-coupling reactions, enabling sequential diversification strategies that are not feasible with non-halogenated triazoles [3]. This orthogonal reactivity profile makes the compound a versatile intermediate for constructing complex heterocyclic systems in pharmaceutical research .

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